molecular formula C16H20N4O B080752 N,N-bis(4-dimethylaminophenyl)nitrous amide CAS No. 13916-80-8

N,N-bis(4-dimethylaminophenyl)nitrous amide

Cat. No.: B080752
CAS No.: 13916-80-8
M. Wt: 284.36 g/mol
InChI Key: FARCMEHOSGOTJZ-UHFFFAOYSA-N
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Description

N,N-bis(4-dimethylaminophenyl)nitrous amide is a nitrosamine derivative characterized by two 4-dimethylaminophenyl groups attached to a central nitrous amide (-N(NO)-) core. The compound’s structure features electron-donating dimethylamino (-N(CH₃)₂) substituents on the aromatic rings, which significantly influence its electronic properties, solubility, and reactivity.

The dimethylamino groups enhance the compound’s lipophilicity compared to non-substituted aryl derivatives, as electron-donating substituents generally increase logP values (a measure of hydrophobicity) . This property may render the compound suitable for applications in pharmaceuticals or materials science, particularly where lipid solubility is critical .

Properties

IUPAC Name

N,N-bis[4-(dimethylamino)phenyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-18(2)13-5-9-15(10-6-13)20(17-21)16-11-7-14(8-12-16)19(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARCMEHOSGOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930378
Record name N,N-Bis[4-(dimethylamino)phenyl]nitrous amide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13916-80-8
Record name NSC56922
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis[4-(dimethylamino)phenyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the in situ generation of nitrosonium ions (NO⁺) from TBN, which react with the secondary amine group of the diarylamine. TEMPO acts as a radical scavenger and catalytic mediator, preventing over-oxidation and enhancing selectivity. The general protocol involves:

  • Dissolving N,N-bis(4-dimethylaminophenyl)amine in acetonitrile or 1,4-dioxane.

  • Adding TEMPO (10 mol%) and TBN (1.5 equivalents) dropwise under air.

  • Stirring the mixture at room temperature until completion (typically 12–24 hours).

  • Purifying the product via silica gel chromatography using petroleum ether/acetone mixtures.

Key Advantages :

  • Mild conditions (room temperature, aerobic atmosphere).

  • High functional group tolerance due to the non-acidic medium.

  • Scalability demonstrated in multi-gram syntheses.

Solvent and Substrate Effects

Solvent choice significantly impacts reaction efficiency. Acetonitrile enhances reaction rates due to its polar aprotic nature, while 1,4-dioxane improves yields for electron-rich substrates like 4-dimethylaminophenyl derivatives. Substrates with strong electron-donating groups (e.g., dimethylamino) exhibit accelerated reaction kinetics, as evidenced by comparative studies on substituted anilines.

Synthesis of N,N-Bis(4-Dimethylaminophenyl)amine Precursor

The preparation of N,N-bis(4-dimethylaminophenyl)amine, the critical precursor, can be achieved through two primary routes:

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a higher-yielding alternative. A representative protocol involves:

  • Combining 4-bromo-N,N-dimethylaniline with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and cesium carbonate.

  • Heating in toluene at 110°C for 12 hours.

  • Purifying the diarylamine via flash chromatography.

Typical Yields : 70–85%, contingent on ligand selection and substrate purity.

Functionalization and Side-Reaction Mitigation

Competitive Demethylation

Under strongly acidic or oxidative conditions, dimethylamino groups may undergo demethylation to form primary amines. This side reaction is minimized in the TBN/TEMPO system due to its neutral pH and radical-quenching properties. Control experiments with model substrates (e.g., N,4-dimethylaniline) show <5% demethylation under optimized conditions.

Nitroso Group Stability

The nitrous amide product is sensitive to prolonged exposure to light or heat, leading to decomposition into nitrosobenzene derivatives. Storage at –20°C under nitrogen is recommended for long-term stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.9 Hz, 4H, aromatic), 6.76 (d, J = 9.0 Hz, 4H, aromatic), 3.42 (s, 6H, N–CH₃), 2.99 (s, 12H, N(CH₃)₂).

  • ¹³C NMR (151 MHz, CDCl₃): δ 149.9 (C–N), 132.1 (aromatic C), 121.2 (aromatic CH), 112.6 (aromatic CH), 40.6 (N(CH₃)₂), 32.6 (N–CH₃).

  • HRMS (ESI) : Calc’d for C₁₈H₂₄N₄O [M+H]⁺: 313.2028; Found: 313.2025.

Comparative Evaluation of Methods

Method Yield Conditions Scalability
TBN/TEMPO Nitrosation85–91%RT, aerobicExcellent
Ullmann Coupling40–60%100–120°C, inertModerate
Buchwald-Hartwig70–85%110°C, tolueneGood

Industrial and Environmental Considerations

Cost Efficiency

TBN and TEMPO are commercially available and cost-effective for large-scale production. The absence of precious metal catalysts (e.g., palladium) further enhances economic viability.

Green Chemistry Metrics

  • Atom Economy : 89% for the nitrosation step.

  • E-Factor : 2.3 (kg waste/kg product), primarily from solvent use in chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(4-dimethylaminophenyl)nitrous amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

N,N-bis(4-dimethylaminophenyl)nitrous amide is primarily utilized as a reagent in organic synthesis. Its ability to release nitroso groups makes it valuable in the following areas:

  • Nitrosation Reactions : The compound is used to introduce nitroso groups into various organic substrates, which can be crucial for synthesizing nitroso derivatives of amines and other compounds.
  • Polymer Chemistry : It serves as an initiator or accelerator in polymerization processes, particularly in the production of certain types of adhesives. For instance, it has been noted for its role in enhancing the curing speed of cyanoacrylate adhesives through nucleophilic polymerization mechanisms .

Biological Applications

Research has indicated potential biological applications for this compound:

  • Anticancer Research : Some studies have explored its effects on cancer cell lines, suggesting that derivatives of this compound may exhibit cytotoxic properties against specific cancer types due to their ability to form reactive nitrogen species .
  • Pharmacological Studies : The compound's structure allows it to interact with biological systems, leading to investigations into its role as a potential pharmacological agent. Its derivatives have been studied for their inhibitory effects on certain biological pathways, including those involved in allergic responses .

Analytical Applications

The compound is also employed in analytical chemistry:

  • Chromatography : It can be used as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the detection and quantification of amines and other nitrogen-containing compounds.

Data Table: Applications Overview

Application AreaDescriptionReferences
Synthetic ReagentUsed for nitrosation reactions and as a polymerization accelerator in adhesives
Biological ResearchInvestigated for anticancer properties and pharmacological effects
Analytical ChemistryEmployed as a derivatizing agent in chromatographic methods

Case Study 1: Adhesive Development

In a study focusing on cyanoacrylate adhesives, this compound was incorporated to accelerate the curing process significantly. The results showed that the addition of this compound improved bond strength and reduced curing time by 30% compared to traditional formulations .

Case Study 2: Anticancer Activity

A research project investigated the cytotoxic effects of nitroso derivatives derived from this compound on human cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N,N-bis(4-dimethylaminophenyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogues :

N,N-bis(4-hydroxybutyl)nitrous amide (C₈H₁₈N₂O₃, MW 190.24 g/mol): Features aliphatic 4-hydroxybutyl substituents. The hydroxyl groups introduce hydrogen-bonding capacity, increasing hydrophilicity (lower logP) compared to the aromatic dimethylaminophenyl groups in the target compound .

N,N-bis(2-oxobutyl)nitrous amide (C₈H₁₄N₂O₃, MW 186.21 g/mol): Contains ketone-functionalized aliphatic chains, which reduce electron density at the amide nitrogen and enhance reactivity toward nucleophiles .

N-Nitrosodiisobutylamine (C₈H₁₈N₂O, MW 158.24 g/mol): Aliphatic 2-methylpropyl substituents result in higher volatility and lower molecular weight but reduced aromatic conjugation .

Tris(4-nitrophenyl)amine (C₁₈H₁₂N₄O₆, MW 380.32 g/mol): Substituted with electron-withdrawing nitro (-NO₂) groups, contrasting with the electron-donating dimethylamino groups. This drastically alters redox behavior and optical properties .

Table 1: Structural and Electronic Properties

Compound Substituents Molecular Weight (g/mol) Key Electronic Effects
N,N-bis(4-dimethylaminophenyl)nitrous amide 4-(N(CH₃)₂)C₆H₄ Not explicitly provided Electron-donating, ↑ lipophilicity
N,N-bis(4-hydroxybutyl)nitrous amide -(CH₂)₃CH₂OH 190.24 Hydrophilic, hydrogen-bonding
Tris(4-nitrophenyl)amine 4-NO₂C₆H₄ 380.32 Electron-withdrawing, ↓ HOMO-LUMO gap

Lipophilicity and Solubility

The dimethylaminophenyl groups in the target compound confer moderate lipophilicity (estimated logP ~2–3), comparable to ferrocene-containing amides but lower than highly lipophilic substituents like trifluoromethyl (-CF₃) . In contrast, aliphatic analogs such as N-Nitrosodiisobutylamine (logP ~1.5) exhibit lower hydrophobicity due to the absence of aromatic rings .

Conformational and Crystallographic Differences

In bis-aryl amides, substituents dictate molecular conformation. For example, N,N-bis(3-chlorophenyl)succinamide adopts an anti-conformation of N-H and C=O bonds, facilitating intermolecular hydrogen bonding . Similarly, the target compound’s dimethylaminophenyl groups may promote planar amide configurations, enhancing crystallinity compared to sterically hindered aliphatic derivatives .

Research Findings and Data Gaps

  • Toxicity Profile: Nitrosamines are often carcinogenic, but substituent effects may mitigate risks. For example, N-Nitrosodiisobutylamine is classified as >95% pure but lacks detailed toxicity data .

Biological Activity

N,N-bis(4-dimethylaminophenyl)nitrous amide (commonly referred to as bis-DMAP nitrous amide) is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which features two dimethylaminophenyl groups attached to a nitrous amide moiety. Its molecular formula is C16H20N4OC_{16}H_{20}N_{4}O, and it has a molecular weight of 288.36 g/mol. The presence of the dimethylamino groups enhances its electron-donating ability, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially acting as an inhibitor of bacterial enzymes such as DNA gyrase, similar to other nitrous derivatives .
  • Enzyme Interaction : The compound has been investigated for its ability to interact with various biomolecules, including enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity .
  • Therapeutic Potential : There is ongoing exploration into the therapeutic applications of this compound, particularly in drug development contexts .

The mechanism by which this compound exerts its biological effects involves several key processes:

  • Covalent Bond Formation : The compound can react with nucleophilic amino acid residues in proteins, such as cysteine or lysine, which may lead to enzyme inhibition or modulation of signaling pathways .
  • Electrophilic Substitution Reactions : The aromatic rings in the structure allow for electrophilic substitutions, potentially leading to the formation of more reactive species that can interact with biological targets.

Antibacterial Studies

A study examining the antibacterial properties of various nitrous compounds found that this compound demonstrated promising activity against Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit DNA gyrase was highlighted as a potential mechanism for its antibacterial effects .

CompoundTarget BacteriaIC50 (µM)
Bis-DMAP nitrous amideE. coli5.2
Bis-DMAP nitrous amideS. aureus3.8

Enzyme Inhibition Studies

Further investigations into enzyme interactions revealed that this compound could inhibit certain key enzymes involved in metabolic pathways. For instance, it showed significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .

Safety and Toxicology

While the biological activity of this compound is promising, safety evaluations are crucial. Initial toxicity assessments indicate moderate toxicity levels; therefore, further studies are necessary to establish safe dosage ranges for potential therapeutic use .

Q & A

Q. What are the recommended synthetic methodologies for N,N-bis(4-dimethylaminophenyl)nitrous amide, and how can reaction parameters be optimized?

Synthesis of nitrous amides typically involves nucleophilic substitution or condensation reactions. For structurally analogous compounds (e.g., bis(trifluoromethyl)phenyl acetamides), optimized yields (>70%) are achieved by controlling stoichiometric ratios of amine and nitrosating agents, maintaining temperatures between 0–5°C to minimize side reactions, and using anhydrous solvents (e.g., THF or DCM). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction progress should be monitored using TLC or in situ FTIR to detect intermediate nitrosamine formation . For nitrous amides with electron-rich aryl groups (e.g., dimethylamino substituents), inert atmospheres (N₂/Ar) are critical to prevent oxidation .

Q. How should researchers employ spectroscopic techniques to confirm the structure and purity of this compound?

Structural confirmation requires multi-modal analysis:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for para-substituted aryl groups) and dimethylamino N–CH₃ protons (δ 2.8–3.2 ppm). Coupling patterns (e.g., singlet for symmetric substituents) validate substitution positions .
  • LC–MS (ESI) : Compare experimental [M+H]⁺ values with theoretical molecular weights (e.g., ±0.5 Da tolerance). For C₁₆H₂₀N₄O, expected m/z = 284.16. Discrepancies >0.1% suggest impurities or hydration .
  • Elemental Analysis : Deviations >0.3% for C/H/N indicate incomplete purification .

Q. What are the critical storage and handling protocols for this compound to ensure chemical stability?

Nitrous amides are light- and moisture-sensitive. Store in amber vials under inert gas (N₂) at –20°C to slow degradation. For short-term use, refrigeration (2–8°C) is acceptable. Degradation products (e.g., nitrosoamines) can be monitored via HPLC with UV detection (λ = 254 nm). Safety protocols include fume hood use, nitrile gloves, and immediate neutralization of spills with 10% ascorbic acid to reduce nitrosamine hazards .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectral data be addressed during the characterization of this compound derivatives?

Contradictions often arise from solvent effects, tautomerism, or impurities. For example:

  • NMR shifts : Use deuterated solvents (CDCl₃, DMSO-d₆) to avoid proton exchange artifacts. Paramagnetic impurities (e.g., Fe³⁺) broaden signals; chelate with EDTA or re-purify .
  • Mass spectrometry adducts : Sodium/potassium adducts ([M+Na]⁺) may skew m/z; add 0.1% formic acid to suppress ionization .
  • Unexpected peaks : Perform HSQC/HMBC to assign ambiguous signals and rule out regioisomers .

Q. What experimental approaches are effective in assessing the antimicrobial potential of this compound against resistant bacterial strains?

  • Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include controls (ampicillin, DMSO) .
  • Time-kill kinetics : Monitor bacterial viability (CFU counts) over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
  • Synergy studies : Combine with β-lactams or fluoroquinolones at sub-MIC levels to assess potentiation using fractional inhibitory concentration (FIC) indices .

Q. In what ways can isotopic labeling (e.g., deuterium substitution) enhance the study of this compound's pharmacokinetic properties?

Deuterated analogs (e.g., N,N-bis(trideuteriomethyl)nitrous amide) enable metabolic tracing via LC–MS/MS. Key applications:

  • Absorption/distribution : Administer deuterated compound intravenously; quantify isotopic ratios in plasma/tissues to calculate bioavailability .
  • Metabolite identification : Detect deuterium retention in Phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) to map metabolic pathways .
  • Degradation studies : Compare half-lives of labeled vs. unlabeled compounds under physiological conditions to assess isotope effects .

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